molecular formula C8H9ClN2O2 B1455607 Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate CAS No. 1232059-52-7

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate

Cat. No.: B1455607
CAS No.: 1232059-52-7
M. Wt: 200.62 g/mol
InChI Key: CRWGVNPMHWCPJG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is used in research .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate serves as a key precursor in synthesizing various derivatives with potential biological activities. These derivatives include pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine compounds, which have shown analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).

Antimicrobial and Anticancer Properties

  • Certain derivatives synthesized from this compound exhibit antimicrobial properties. These derivatives include thioethers and aminopyrimidines, which have shown activity against pathogenic microorganisms (El-kerdawy et al., 1990).
  • Novel 5-methyl-4-thiopyrimidine derivatives, obtained from this compound, have been studied for their cytotoxic activity against various cancer cell lines. These studies provide insights into the potential application of these derivatives in cancer therapy (Stolarczyk et al., 2018).

Structural and Spectroscopic Studies

  • This compound derivatives have been structurally characterized using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy. These studies provide valuable data for understanding the molecular structure and properties of these compounds (Pekparlak et al., 2020).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored for their potential as HIV-1 protease inhibitors, showcasing the compound's relevance in antiviral drug development (Pekparlak et al., 2020).

Safety and Hazards

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate is classified as a dangerous substance. The GHS pictogram indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)7(9)11-4-10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWGVNPMHWCPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232059-52-7
Record name ETHYL 6-CHLORO-5-METHYLPYRIMIDINE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 6-hydroxy-5-methylpyrimidine-4-carboxylate 40 (100 g, 549 mmol) in POCl3 (1000 ml) was heated to reflux for 5 h at 100° C. in sealed tube. After cooling to RT, the excess POCl3 was removed under reduced pressure, then quenched with ice water and extracted with EtOAc. The combined organic phase is washed with water, brine and concentrated under reduced pressure to afford ethyl 6-chloro-5-methylpyrimidine-4-carboxylate 41 as a black liquid. Yield: 80 (72%). This material was used as such for next step without purification.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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